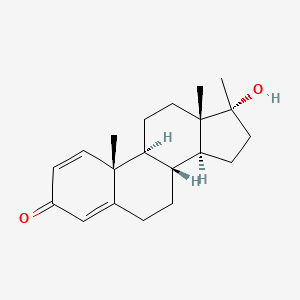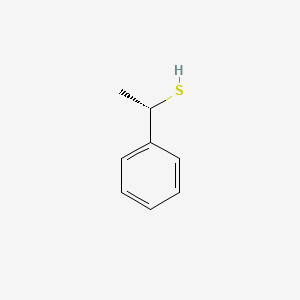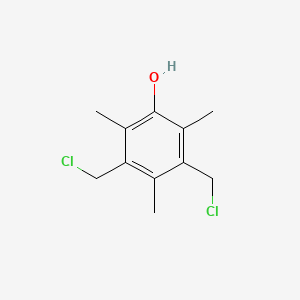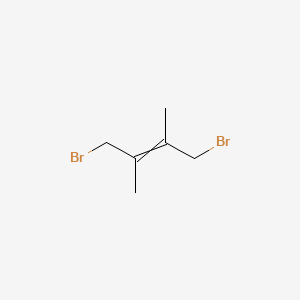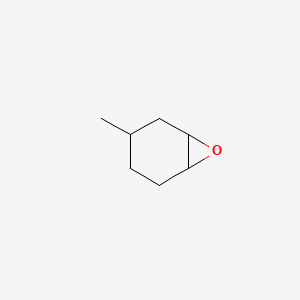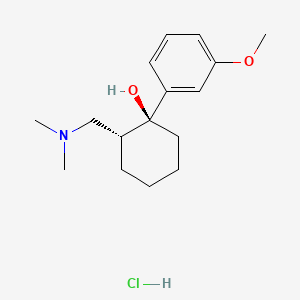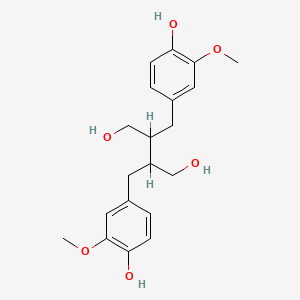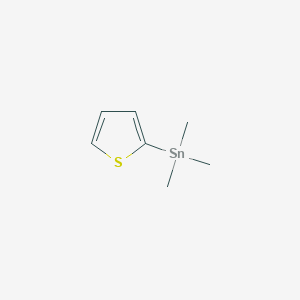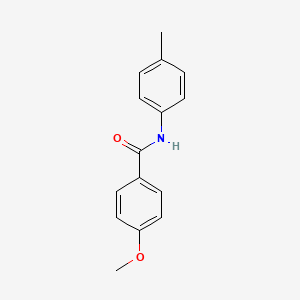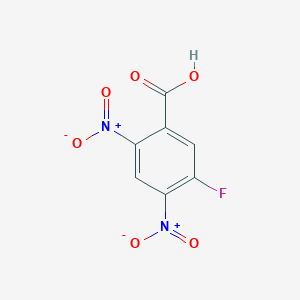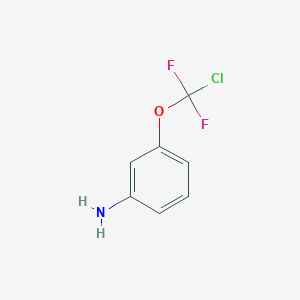
3-(Chlorodifluoromethoxy)aniline
描述
3-(Chlorodifluoromethoxy)aniline is an organic compound with the molecular formula C7H6ClF2NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorodifluoromethoxy groups.
作用机制
Target of Action
3-(Chlorodifluoromethoxy)aniline is a key intermediate in the synthesis of Asciminib , a drug used for the treatment of chronic myeloid leukemia (CML). The primary target of Asciminib is the BCR-ABL1 oncoprotein , which is constitutively active in CML patients .
Mode of Action
Asciminib, synthesized using this compound, binds to the myristate pocket in an allosteric site, outside the catalytic/ATP-binding site of the BCR-ABL1 oncoprotein . This binding inhibits both wide-type and mutated T315I BCR-ABL1 activities in vitro, in vivo, and in human clinical trials .
Biochemical Pathways
The BCR-ABL1 oncoprotein is a result of a reciprocal translocation between the long arms of chromosomes 9 and 22 in hematological progenitor cells . This translocation results in the transfer of the ABL1 oncogene on chromosome 9 to an area of chromosome 22 termed the breakpoint cluster region (within the BCR gene) . Asciminib’s inhibition of the BCR-ABL1 oncoprotein disrupts this pathway, leading to a decrease in the proliferation of leukemic cells .
Pharmacokinetics
As an intermediate in the synthesis of asciminib, its bioavailability would be determined by the final drug formulation and administration .
Result of Action
The inhibition of the BCR-ABL1 oncoprotein by Asciminib leads to a decrease in the proliferation of leukemic cells . This results in an overall enhancement of the survival rate of CML patients .
Action Environment
The action, efficacy, and stability of this compound, as an intermediate in drug synthesis, would be influenced by various factors during the synthesis process, such as temperature, pH, and the presence of other reactants . .
准备方法
The synthesis of 3-(Chlorodifluoromethoxy)aniline typically involves multiple steps:
Starting Material: The process begins with trichloromethoxybenzene.
Selective Fluorination: Hydrogen fluoride is used to selectively fluorinate trichloromethoxybenzene, yielding chlorodifluoromethoxybenzene.
Nitration: The chlorodifluoromethoxybenzene undergoes nitration using a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene.
Reduction: Finally, the nitro group is reduced to an amine group, resulting in the formation of this compound.
化学反应分析
3-(Chlorodifluoromethoxy)aniline can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include sodium hydrogensulfide in methanol for reduction and various acids for nitration. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3-(Chlorodifluoromethoxy)aniline has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including those targeting cancer and other diseases.
Chemical Research: The compound is utilized in the development of new chemical reactions and methodologies.
Biological Studies: It serves as a probe in biological studies to understand the interactions of fluorinated compounds with biological systems.
相似化合物的比较
3-(Chlorodifluoromethoxy)aniline can be compared with other similar compounds, such as:
4-(Chlorodifluoromethoxy)aniline: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
3-(Trifluoromethoxy)aniline: Another fluorinated aniline derivative with different electronic properties due to the presence of trifluoromethoxy groups.
属性
IUPAC Name |
3-[chloro(difluoro)methoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJWBZQGYLBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539734 | |
| Record name | 3-[Chloro(difluoro)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39065-91-3 | |
| Record name | 3-[Chloro(difluoro)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


